2-(cyclopropanecarbonylamino)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
CAS No.: 893095-92-6
Cat. No.: VC4322471
Molecular Formula: C15H20N2O2S
Molecular Weight: 292.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 893095-92-6 |
|---|---|
| Molecular Formula | C15H20N2O2S |
| Molecular Weight | 292.4 |
| IUPAC Name | 2-(cyclopropanecarbonylamino)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
| Standard InChI | InChI=1S/C15H20N2O2S/c1-16-14(19)12-10-5-3-2-4-6-11(10)20-15(12)17-13(18)9-7-8-9/h9H,2-8H2,1H3,(H,16,19)(H,17,18) |
| Standard InChI Key | DEDCRTDBYLUYIW-UHFFFAOYSA-N |
| SMILES | CNC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3CC3 |
Introduction
Structural and Physicochemical Characteristics
The compound features a tetracyclic framework comprising a 5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene core substituted at the 2-position with a cyclopropanecarbonylamino group and at the 3-position with an N-methyl carboxamide moiety. Key structural attributes include:
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Cycloheptane ring: A seven-membered carbocycle fused to the thiophene ring, adopting a chair conformation in solid-state structures of analogous compounds .
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Thiophene moiety: A sulfur-containing heterocycle known to enhance metabolic stability and facilitate π-π stacking interactions in biological targets .
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Cyclopropane group: A strained three-membered ring that may influence conformational rigidity and binding affinity .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₀N₂O₂S |
| Molecular Weight | 292.4 g/mol |
| IUPAC Name | 2-(Cyclopropanecarbonylamino)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
| SMILES | CNC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3CC3 |
| InChI Key | DEDCRTDBYLUYIW-UHFFFAOYSA-N |
| Solubility | Not experimentally determined |
The absence of solubility data highlights the need for further physicochemical characterization, particularly given the lipophilic nature of the cycloheptane and cyclopropane groups.
Synthetic Routes and Modifications
While no explicit synthesis for this compound is documented, analogous thiophene-carboxamides are typically prepared via:
Gewald Reaction
A multi-component reaction involving ketones, cyanoacetates, and sulfur sources to construct the thiophene core . For example, 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile serves as a precursor, which can be acylated with cyclopropanecarbonyl chloride and subsequently amidated with methylamine .
Post-Functionalization Strategies
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Acylation: Introduction of the cyclopropanecarbonyl group via nucleophilic substitution or coupling reactions .
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Amidation: Conversion of carboxylic acid intermediates to carboxamides using methylamine in the presence of activating agents like HATU or EDC .
Biological Activity and Mechanisms
Although direct pharmacological data are unavailable, insights can be drawn from structurally related compounds:
Antitumor Activity
Thiophene-carboxamide analogs such as JCI-20679 inhibit mitochondrial complex I (NADH:ubiquinone oxidoreductase), inducing apoptosis in cancer cells . Key findings include:
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Mitochondrial targeting: Fluorescent derivatives localize to mitochondria, correlating with complex I inhibition .
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Structure-Activity Relationships (SAR):
Table 2: Comparative Bioactivity of Thiophene Analogs
| Compound | Target | IC₅₀/GI₅₀ | Reference |
|---|---|---|---|
| JCI-20679 | Mitochondrial complex I | 0.2 μM | |
| NSC 158551 | EGFR Kinase | 1.8 μM | |
| CHEMBL1332754 | Bacterial gyrase | 4.5 μM |
Computational and Experimental Characterization
Spectroscopic Data
While experimental spectra for the compound are unpublished, predictions based on analogs suggest:
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¹H NMR (CDCl₃): δ 1.0–1.2 (m, cyclopropane CH₂), 2.8–3.1 (m, N-methyl), 6.8–7.1 (s, thiophene H) .
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IR (KBr): 1650 cm⁻¹ (amide C=O), 1550 cm⁻¹ (thiophene C-S) .
X-ray Crystallography
A related structure (CAS: 40106-13-6) crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 7.0273 Å, b = 14.4569 Å, c = 14.8867 Å . Intramolecular N–H⋯O and C–H⋯S interactions stabilize the planar thiophene-carboxamide core .
Pharmacokinetic and Toxicological Considerations
No in vivo data exist for this compound, but its high calculated logP (~3.5) suggests significant lipophilicity, potentially limiting aqueous solubility. Strategies to improve bioavailability could include:
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